2-Chloro-2-(4-chloro-phenyl)-ethanol
Description
Significance of Aryl-Substituted Chlorinated Alcohols in Contemporary Organic Synthesis
The presence of both a hydroxyl group and chlorine atoms on an aryl-substituted ethanol (B145695) backbone provides multiple reactive sites, allowing for a diverse array of chemical transformations. The hydroxyl group can be a precursor for ethers, esters, and other functional groups, while the chlorine atom can participate in nucleophilic substitution and cross-coupling reactions. This versatility makes aryl-substituted chlorinated alcohols key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. organic-chemistry.org For instance, the controlled chlorination of benzylic alcohols is a crucial step in the synthesis of various biologically active compounds. organic-chemistry.org
Furthermore, the stereochemistry of these molecules, particularly when the chlorine and hydroxyl groups are attached to chiral centers, is of paramount importance in asymmetric synthesis. The ability to selectively synthesize one enantiomer over another is critical in the development of drugs, as different enantiomers can have vastly different physiological effects.
Structural Classification and Systematic Nomenclature of 2-Chloro-2-(4-chloro-phenyl)-ethanol
This compound is classified as a secondary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. It is also a halogenated aromatic compound due to the presence of chlorine atoms on both the phenyl ring and the ethanol chain.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-chloro-2-(4-chlorophenyl)ethanol . This name is derived by identifying the longest carbon chain containing the principal functional group (the hydroxyl group), which is ethanol. The substituents are then named and numbered according to their position on this chain. In this case, there is a chlorine atom at the second position of the ethanol chain and a 4-chlorophenyl group also at the second position.
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 2-chloro-2-(4-chlorophenyl)ethanol |
| CAS Number | 41252-79-3 |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
Overview of Research Trajectories for Halogenated Phenyl-Ethanol Systems
Research into halogenated phenyl-ethanol systems has followed several key trajectories. A significant area of focus has been the development of efficient and selective methods for their synthesis. This includes the exploration of various chlorinating agents and catalytic systems to control the position and stereochemistry of the halogenation. organic-chemistry.org For example, processes for synthesizing related compounds like 4-chlorophenylethanol from 4-chloroacetophenone have been developed, highlighting the industrial interest in this class of molecules. google.com
Another important research avenue is the investigation of the reactivity of these compounds. The interplay between the hydroxyl group and the chlorine atoms, influenced by the electronic effects of the substituted phenyl ring, can lead to complex and interesting chemical behavior. This includes intramolecular reactions and rearrangements.
Furthermore, there is ongoing research into the potential applications of halogenated phenyl-ethanol derivatives. In medicinal chemistry, the introduction of halogen atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.comnih.govresearchgate.net Therefore, these compounds are often explored as scaffolds for the development of new therapeutic agents.
While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, the broader research on its isomers and related compounds provides a strong foundation for understanding its potential chemical properties and applications. For instance, the synthesis and biological activity of compounds like (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, an intermediate for antifungal medications, underscores the pharmaceutical relevance of this structural motif. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAKZPPVNDXPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576828 | |
| Record name | 2-Chloro-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41252-79-3 | |
| Record name | 2-Chloro-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41252-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Enantioselective Approaches to 2 Chloro 2 4 Chloro Phenyl Ethanol
Traditional Organic Synthesis Routes for 2-Chloro-2-(4-chloro-phenyl)-ethanol and Related Analogues
Conventional organic synthesis provides a foundational framework for the construction of this compound. These methods, while often robust, typically yield racemic mixtures, necessitating further resolution steps for the isolation of individual enantiomers.
Carbon-Carbon Bond Formation via Organometallic Reagents Followed by Functionalization
Organometallic reagents, particularly Grignard reagents, are instrumental in forming the core carbon skeleton of the target molecule. acechemistry.co.ukmasterorganicchemistry.comyoutube.comlibretexts.org The reaction of a suitable Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a two-carbon electrophile like chloroacetaldehyde, can establish the necessary carbon-carbon bond. Subsequent functionalization steps would then be required to introduce the hydroxyl and chloro groups at the appropriate positions. The versatility of Grignard reagents allows for the synthesis of a wide array of analogues by varying the organohalide precursor. acechemistry.co.ukmasterorganicchemistry.comyoutube.comlibretexts.org For instance, reacting 4-chlorobenzaldehyde (B46862) with a chloromethyl Grignard reagent, generated in situ, can also lead to the formation of the desired alcohol. chemicalbook.com
Reductions of Corresponding Carbonyl Precursors (e.g., Acetophenones)
A prevalent and extensively studied method for synthesizing this compound involves the reduction of the corresponding α-chloro ketone precursor, 2-chloro-1-(4-chlorophenyl)ethanone. units.itresearchgate.netnist.govbldpharm.comnih.gov This reduction can be accomplished using a variety of reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation, offering good yields and operational simplicity. units.itresearchgate.net The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. units.it
Another classic method is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol like isopropanol (B130326). wikipedia.orgorganic-chemistry.orgalfa-chemistry.commychemblog.comnih.gov The MPV reduction is known for its high chemoselectivity, meaning it can selectively reduce the carbonyl group without affecting other sensitive functional groups that might be present in the molecule. alfa-chemistry.com The reaction proceeds through a six-membered ring transition state, involving the transfer of a hydride from the isopropoxide ligand to the carbonyl carbon. wikipedia.orgmychemblog.com
Below is a table summarizing typical reduction methods for the synthesis of racemic this compound and its analogues.
| Precursor | Reducing Agent/Method | Product | Reference(s) |
| 2-chloro-1-(4-chlorophenyl)ethanone | Sodium Borohydride (NaBH₄) | rac-2-Chloro-2-(4-chloro-phenyl)-ethanol | units.it |
| 2-chloro-1-(4-chlorophenyl)ethanone | Meerwein-Ponndorf-Verley (MPV) Reduction | rac-2-Chloro-2-(4-chloro-phenyl)-ethanol | wikipedia.orgmychemblog.com |
| 4-chloroacetophenone | Willgerodt-Kindler followed by reduction | 4-chlorophenylethanol | google.com |
Regioselective and Stereoselective Halogenation Strategies for Alcohol Moieties
The introduction of the chlorine atom can also be achieved through the halogenation of a precursor alcohol, such as 1-(4-chlorophenyl)ethanol (B1581629). Regioselectivity, the control of which position is halogenated, and stereoselectivity, the control of the three-dimensional arrangement of the resulting molecule, are critical considerations in these strategies.
For instance, the reaction of 1-(4-chlorophenyl)ethanol with a chlorinating agent like triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) can be employed. The stereochemical outcome of such reactions, whether it results in inversion or retention of configuration at the chiral center, can be influenced by factors such as the nature of the substrate and the reaction conditions. rsc.org Other methods for the chlorination of C(sp³)–H bonds can also be adapted for late-stage functionalization, offering pathways to introduce chlorine with high site selectivity. nih.gov Similarly, the chlorolactonization of styrene-type carboxylic esters can proceed via a regioselective intramolecular process, highlighting the potential for controlled halogenation. acs.org
Biocatalytic and Asymmetric Synthesis of Chiral this compound Derivatives
The demand for enantiomerically pure pharmaceuticals and fine chemicals has driven the development of asymmetric synthetic methods. Biocatalysis, utilizing enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral molecules like this compound, offering high enantioselectivity under mild reaction conditions.
Enzyme-Mediated Stereoselective Reductions (e.g., Ketoreductases, Alcohol Dehydrogenases)
Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective in the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. rsc.orgnih.govrsc.org The bioreduction of 2-chloro-1-(4-chlorophenyl)ethanone using various microorganisms or isolated enzymes can yield either the (S)- or (R)-enantiomer of this compound with high enantiomeric excess (ee). researchgate.netsmolecule.comresearchgate.net
These enzymes often require a cofactor, such as NADH or NADPH, which is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose. rsc.orgnih.gov The choice of enzyme is crucial as different enzymes can exhibit opposite stereoselectivity, providing access to both enantiomers of the target alcohol. For example, reductases have been identified that can produce either the (S)- or (R)-halohydrin with greater than 99% ee. researchgate.net Whole-cell biocatalysts, such as those from Lactobacillus kefir or Geotrichum candidum, have been successfully employed for the synthesis of chiral halohydrins. smolecule.comresearchgate.net
The table below presents a selection of research findings on the enzyme-mediated reduction of α-chloroacetophenones.
| Substrate | Biocatalyst/Enzyme | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference(s) |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Carbonyl Reductase | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | - | google.com |
| 2-chloro-1-(m-chlorophenyl)ethanone | Geotrichum candidum | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% | 94% | researchgate.net |
| Various α-haloacetophenones | Ketoreductases (KREDs) | Chiral halohydrins | High | High | rsc.orgresearchgate.netresearchgate.net |
Kinetic Resolution Techniques for Racemic Mixtures
Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. wikipedia.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one. wikipedia.org
Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols and their esters. units.itjocpr.comnih.govmdpi.com In the context of this compound, a racemic mixture can be subjected to lipase-catalyzed acylation or hydrolysis. For example, the enantioselective hydrolysis of the corresponding racemic acetate (B1210297) ester, catalyzed by an immobilized lipase (B570770) such as Novozym® 435 (lipase B from Candida antarctica), can yield one enantiomer of the alcohol in high enantiomeric purity, leaving the unreacted acetate of the opposite configuration. units.it This method has been successfully applied to a range of phenylethyl halohydrin acetates. units.it
The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), with higher E values indicating better separation of the enantiomers. Lipase-catalyzed resolutions can achieve very high E values, making this a practical approach for obtaining enantiopure halohydrins. jocpr.com
Optimization of Biotransformation Parameters (e.g., pH, Temperature, Cofactor Regeneration, Additives)
pH and Temperature
The pH of the reaction medium and the operating temperature are fundamental parameters that profoundly influence enzyme structure and catalytic activity. Enzymes exhibit optimal performance within a narrow range of pH and temperature; deviations can lead to reduced activity or irreversible denaturation. For instance, in the bioreduction of acetophenone (B1666503) derivatives, optimal conditions can vary significantly between different microbial systems. One study found optimal settings to be a pH of 6.5 and a temperature of 25°C, while another system for a similar transformation performed best at a pH of 5.5 and 35°C. researchgate.net The bioreduction of 2-Chloro-1-(3,4-difluorophenyl) ethanone (B97240) using an alcohol dehydrogenase from Rhodococcus kyotonensis was found to be optimal at a pH of 8.0 and a temperature of 25°C. researchgate.net This highlights the necessity of empirical optimization for each specific biocatalyst-substrate system.
| Biocatalyst Source | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|
| Candida tropicalis CE017 | Acetophenone | 6.5 | 25 | researchgate.net |
| Candida parapsilosis | 2-Hydroxyacetophenone | 5.5 | 35 | researchgate.net |
| Rhodococcus kyotonensis (Rhky-ADH) | 2-Chloro-1-(3,4-difluorophenyl) ethanone | 8.0 | 25 | researchgate.net |
| Marine Fungi | 2-chloro-1-phenylethanone | Neutral | Not Specified | nih.gov |
Cofactor Regeneration
Many of the enzymes used for the reduction of ketones, such as ketoreductases and alcohol dehydrogenases, are dependent on nicotinamide (B372718) cofactors (NADH or NADPH). These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. illinois.edu Therefore, an efficient in situ cofactor regeneration system is crucial for a sustainable biocatalytic process. nih.govresearchgate.net
There are two primary approaches for cofactor regeneration:
Substrate-coupled regeneration: This method uses a single enzyme that oxidizes a cheap, sacrificial alcohol (e.g., isopropanol) to regenerate the NADH/NADPH consumed in the primary reduction reaction. researchgate.net
Enzyme-coupled regeneration: This approach employs a second enzyme and its corresponding substrate to regenerate the cofactor. Common systems include formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide, and glucose dehydrogenase (GDH), which oxidizes glucose. nih.govillinois.edu The FDH system is particularly advantageous as the product, CO₂, is gaseous and easily removed, which can help drive the reaction equilibrium towards product formation. illinois.edu In the synthesis of (S)-1-(2-chlorophenyl)ethanol, an E. coli catalyst co-expressing a xylose reductase and a formate dehydrogenase was successfully used. nih.gov
Additives
The addition of certain substances to the reaction medium can significantly enhance the performance of a biotransformation. These additives can act as co-solvents, enzyme activators, or permeabilizing agents.
Co-solvents: Chlorinated aromatic ketones often have low water solubility, which can limit their availability to the enzyme and lead to low reaction rates. nih.gov The use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, or hexane (B92381) can improve substrate solubility. nih.govgoogle.com Furthermore, in cases where the substrate or product is toxic to the microbial cells, a two-phase aqueous-organic system can be employed. The organic phase (e.g., hexane) acts as a reservoir for the hydrophobic substrate and sequesters the inhibitory product, protecting the biocatalyst in the aqueous phase. nih.gov
Metal Ions: The activity of some dehydrogenases can be enhanced by the presence of specific metal ions. For example, the activity of the alcohol dehydrogenase Rhky-ADH was increased by approximately 8% with the addition of 1 mM Mn²⁺. researchgate.net
| Additive Type | Example | Function | Observed Effect | Reference |
|---|---|---|---|---|
| Co-solvent | Hexane (20% v/v) | Increase substrate solubility, in situ product removal | 21-fold improvement in productivity | nih.gov |
| Co-solvent | DMSO, Methanol, Ethanol | Improve tolerance to high substrate concentrations | Enables substrate concentration up to 300 g/L | google.com |
| Metal Ion | Mn²⁺ (1 mM) | Enzyme activation | ~8% increase in enzyme activity | researchgate.net |
| Permeabilizing Agent | Polymyxin B sulfate | Overcome mass transfer limitations | Contributed to significant productivity improvement | nih.gov |
Exploration of Novel Catalytic Systems for Efficient Synthesis of Chlorinated Ethanol Structures
The development of novel and efficient catalysts, both biological and chemical, is paramount for the practical synthesis of enantiopure chlorinated ethanols.
Novel Biocatalytic Systems
The screening and engineering of enzymes with high activity and selectivity towards chlorinated aromatic ketones is an active area of research. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary enzymes employed for these asymmetric reductions.
A notable example is the use of a ketoreductase from Scheffersomyces stipitis CBS 6045 for the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. researchgate.net This whole-cell biocatalyst demonstrated excellent performance, achieving a high isolated yield of 88.2% and an outstanding enantiomeric excess of 99.9% without the need for an external cofactor regeneration system, presumably relying on the cell's endogenous metabolic machinery. researchgate.net Similarly, a carbonyl reductase from Lactobacillus kefiri has been patented for the production of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, showcasing the ability to produce the opposite enantiomer with high optical purity. google.com Marine fungi have also been identified as potential biocatalysts, capable of reducing 2-chloro-1-phenylethanone to the corresponding (S)-alcohol. nih.gov
| Catalyst (Source) | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ketoreductase (Scheffersomyces stipitis) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | 99.9% | researchgate.net |
| Carbonyl Reductase (Lactobacillus kefiri) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | High | ≥99% | google.com |
| Whole Cells (Marine Fungi) | 2-chloro-1-phenylethanone | (S)-2-chloro-1-phenylethanol | 60% | 50% | nih.gov |
| ADH (Rhodococcus kyotonensis) | 2-Chloro-1-(3,4-difluorophenyl) ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl) ethanol | >99% (conversion) | >99% | researchgate.net |
Novel Chemical Catalytic Systems
One novel approach involves the use of catalytic titanium (IV) tetrachloride with thionyl chloride for the chlorination of alcohols. nih.gov This system is noteworthy because it proceeds with a high degree of stereoretention, meaning the chlorine atom replaces the hydroxyl group from the same side, which is contrary to the typical inversion seen in many nucleophilic substitution reactions. nih.gov This method provides a way to control the stereochemistry at the carbinol center through a different mechanistic pathway.
Other modern catalytic methods include the enantioselective α-chlorination of aldehydes using organo-SOMO (Singly Occupied Molecular Orbital) catalysis, which employs a simple amine catalyst and LiCl as the chlorine source. princeton.edu This strategy allows for the creation of a chiral α-chloro aldehyde, which can then be reduced to the corresponding chlorinated ethanol. Furthermore, catalytic versions of the Appel reaction, using a P(III)/P(V) redox cycle, have been developed for converting alcohols to chlorides with high efficiency and stereospecificity. organic-chemistry.org These advanced chemical systems represent powerful tools for the synthesis of complex chlorinated molecules.
Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 2 4 Chloro Phenyl Ethanol
Elucidation of Reaction Pathways as Synthetic Intermediates
2-Chloro-2-(4-chloro-phenyl)-ethanol is a bifunctional molecule containing both an alcohol and an alkyl chloride group. This structure allows it to serve as a versatile synthetic intermediate, undergoing a variety of chemical transformations at its reactive centers. The presence of a chlorine atom on the phenyl ring and another on the alkyl chain, along with a hydroxyl group, provides multiple sites for reaction, each with distinct reactivity profiles.
The carbon-halogen bond in the chlorinated alkyl chain of this compound is susceptible to nucleophilic substitution. ncert.nic.in The reaction mechanism is highly dependent on the reaction conditions and the nature of the nucleophile. The carbon atom bonded to the chlorine is a secondary, benzylic carbon, which can stabilize a carbocation intermediate through resonance with the phenyl ring.
Two primary mechanisms can be considered for the substitution of the alkyl chlorine:
SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism is favored in the presence of polar protic solvents (like water or alcohols) and weak nucleophiles. ncert.nic.inpw.live The first step involves the slow departure of the chloride leaving group to form a relatively stable secondary benzylic carbocation. libretexts.org This carbocation is planar, and in the second step, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral. pw.live
SN2 (Substitution Nucleophilic Bimolecular): This one-step mechanism is favored by strong nucleophiles and polar aprotic solvents. The nucleophile performs a backside attack on the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step. blogspot.com This process results in an inversion of stereochemistry at the chiral center, an effect known as Walden inversion. blogspot.com
The choice between SN1 and SN2 pathways is a competitive process influenced by the nucleophile, solvent, and temperature. pearson.com For a secondary benzylic halide like this compound, both pathways are plausible. libretexts.org
| Mechanism | Kinetics | Stereochemistry | Favored By |
|---|---|---|---|
| SN1 | First-order: rate = k[Substrate] | Racemization | Polar protic solvents, weak nucleophiles, stable carbocation |
| SN2 | Second-order: rate = k[Substrate][Nucleophile] | Inversion of configuration | Polar aprotic solvents, strong nucleophiles, unhindered substrate |
The hydroxyl (-OH) group of this compound behaves as a typical secondary alcohol and can be readily derivatized. byjus.com These reactions are crucial for introducing new functional groups, altering the molecule's physical properties, or for analytical purposes. Common derivatization reactions include:
Esterification: The alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. researchgate.netncert.nic.in The reaction with acid chlorides is particularly efficient and often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org
Ether Formation: While acid-catalyzed dehydration of secondary alcohols often leads to alkenes, ethers can be formed under specific conditions, such as the Williamson ether synthesis. learncbse.in This involves converting the alcohol to its corresponding alkoxide with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.
Silylation: The hydroxyl group can be converted into a silyl (B83357) ether by reacting with a silylating agent, such as phenyldimethylchlorosilane. researchgate.net This is a common strategy in analytical chemistry to increase the volatility and thermal stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
Formation of Sulfonates: Reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base converts the hydroxyl group into an excellent leaving group (tosylate or mesylate, respectively). libretexts.org This transformation facilitates subsequent nucleophilic substitution or elimination reactions. Importantly, the C-O bond of the alcohol is not broken during this process, so the stereochemistry at the carbon center is retained. libretexts.org
| Reagent Type | Example Reagent | Functional Group Formed | Purpose |
|---|---|---|---|
| Acyl Chloride | Acetyl chloride | Ester | Introduce ester functionality |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Tosylate | Convert -OH to a good leaving group |
| Silyl Halide | Phenyldimethylchlorosilane | Silyl Ether | Increase volatility for GC-MS analysis |
| Isocyanate | Phenyl isocyanate | Carbamate (Urethane) | Derivatization for analysis |
Transformations involving the chlorinated alkyl chain are often initiated by the formation of a carbocation at the benzylic position, as seen in SN1 reactions. While the secondary benzylic carbocation is relatively stable, rearrangements can occur if a more stable carbocation can be formed. msu.edu However, in the case of this compound, the adjacent carbon only bears hydrogen atoms and the hydroxyl group. A 1,2-hydride shift would lead to a primary carbocation, which is significantly less stable, making such a rearrangement unlikely.
Elimination reactions (E1 and E2) can also occur, competing with nucleophilic substitution. Treatment with a strong, non-nucleophilic base would favor the E2 mechanism, leading to the formation of a substituted styrene, 1-chloro-4-(1-chlorovinyl)benzene. The E1 mechanism could proceed via the carbocation intermediate under conditions that favor SN1 reactions.
Oxidative and Reductive Conversion Mechanisms in Controlled Chemical Environments
The functional groups of this compound allow for specific oxidative and reductive transformations.
Oxidative Conversions: The secondary alcohol functional group can be oxidized to a ketone. vanderbilt.edu The choice of oxidizing agent determines the outcome and selectivity.
Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ or K₂Cr₂O₇ in acid) can oxidize secondary alcohols to ketones. byjus.com
Milder Oxidants: For more controlled oxidation to the corresponding ketone, 2-chloro-1-(4-chlorophenyl)ethanone, milder reagents are preferred to avoid potential side reactions. Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in a solvent like dichloromethane (B109758) are effective for this transformation. learncbse.invanderbilt.edu The Collins reagent (CrO₃·2pyridine) is also suitable for oxidizing secondary alcohols to ketones without over-oxidation. vanderbilt.edu
Reductive Conversions: The primary application of this compound is as an intermediate, often synthesized via the reduction of a precursor ketone. The reverse reaction, the reduction of 2-chloro-1-(4-chlorophenyl)ethanone, is a key synthetic step.
Hydride Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. ncert.nic.ingoogle.com Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents. google.com
Bioreduction: Enzymatic reduction using ketoreductases or whole-cell biocatalysts (e.g., from Scheffersomyces stipitis or Acinetobacter sp.) can achieve this transformation with high yield and, crucially, high enantioselectivity. researchgate.net
Stereochemical Analysis of Reaction Outcomes and Chiral Induction Processes
The carbon atom attached to the hydroxyl and chlorine groups is a stereogenic center, meaning this compound can exist as a pair of enantiomers, (R) and (S). The stereochemical outcome of its reactions is a critical aspect of its chemistry, particularly when it is used as an intermediate in the synthesis of chiral molecules like antifungal agents. smolecule.com
Reactions at the Chiral Center: As discussed previously, SN2 reactions at the chiral carbon proceed with a complete inversion of configuration. blogspot.com In contrast, SN1 reactions proceed through a planar carbocation, leading to attack from both faces and resulting in racemization. pw.live Reactions involving the hydroxyl group where the C-O bond is not broken, such as tosylation, proceed with retention of configuration. libretexts.org
Asymmetric Synthesis and Chiral Induction: The synthesis of a single enantiomer of this compound requires asymmetric synthesis methods. This is often achieved through the stereoselective reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone.
Bioreduction: Using enzymes like ketoreductases or alcohol dehydrogenases is a highly effective method for producing one enantiomer with very high enantiomeric excess (ee), often exceeding 99%. researchgate.net
Chiral Catalysis: Chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction, use a chiral oxazaborolidine catalyst in combination with a reducing agent like borane (B79455) to stereoselectively reduce the ketone, yielding the desired chiral alcohol. smolecule.comgoogle.com
The ability to control the stereochemistry during the synthesis and subsequent reactions of this compound is paramount for its application as a key intermediate in the pharmaceutical industry. smolecule.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 2 4 Chloro Phenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of 2-Chloro-2-(4-chloro-phenyl)-ethanol provides crucial information about the number, environment, and connectivity of protons in the molecule. In a typical ¹H NMR spectrum, the protons on the aromatic ring of the 4-chlorophenyl group exhibit distinct signals. Due to the substitution pattern, these aromatic protons are chemically non-equivalent and often appear as a complex multiplet or as distinct doublets in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm.
The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) is expected to resonate as a multiplet, influenced by the adjacent methylene (B1212753) protons. The chemical shift of this proton is sensitive to its electronic environment. The protons of the chloromethyl group (-CH2Cl) are also expected to appear as a multiplet, with their chemical shift influenced by the adjacent chiral center and the electron-withdrawing chlorine atom. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for Chloro-substituted Phenyl-ethanols
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Splitting Pattern |
| Aromatic Protons | 7.0 - 7.5 | Multiplet or Doublets |
| Benzylic Proton (-CHOH) | ~5.0 | Multiplet |
| Methylene Protons (-CH2Cl) | ~3.5 - 4.0 | Multiplet |
| Hydroxyl Proton (-OH) | Variable (often broad) | Singlet |
Note: The exact chemical shifts and splitting patterns can vary based on the solvent and the specific instrumentation used.
The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule. The aromatic carbons of the 4-chlorophenyl ring will show multiple signals in the downfield region, typically between 120 and 140 ppm. The carbon atom attached to the chlorine on the ring will have a distinct chemical shift compared to the other aromatic carbons.
The carbon atom of the benzylic alcohol group (-CHOH) is expected to resonate in the range of 60-80 ppm. The carbon of the chloromethyl group (-CH2Cl) will also appear in a characteristic region, typically between 40 and 50 ppm, due to the deshielding effect of the chlorine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons (C-Cl) | ~130 - 135 |
| Aromatic Carbons (CH) | ~125 - 130 |
| Benzylic Carbon (-CHOH) | ~70 - 75 |
| Methylene Carbon (-CH2Cl) | ~45 - 50 |
Note: These are estimated chemical shift ranges and can be influenced by solvent and other experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the benzylic proton and the methylene protons, as well as between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.org It would be used to definitively assign the proton signals to their corresponding carbon signals, for instance, linking the benzylic proton signal to the benzylic carbon signal. wikipedia.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net The presence of the aromatic ring would give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Cl stretch are typically strong and can be used for identification.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | >3000 | Strong |
| Aromatic C=C | Stretching | 1400-1600 | Strong |
| C-O | Stretching | 1000-1200 | Moderate |
| C-Cl | Stretching | 600-800 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight.
Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org Therefore, the molecular ion will appear as a cluster of peaks, with the M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (containing one ³⁵Cl and one ³⁷Cl), and an M+4 peak (containing two ³⁷Cl atoms), with relative intensities following a predictable pattern. libretexts.org
Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.org For this compound, fragmentation could also involve the loss of a chlorine atom or a chloromethyl radical.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. In the case of this compound, the hydroxyl group is capable of forming hydrogen bonds, which would likely influence the packing of the molecules in the crystal lattice. Analysis of the crystal structure can also reveal other non-covalent interactions, such as π-π stacking between the aromatic rings. nih.gov
Computational Chemistry and Theoretical Modeling of 2 Chloro 2 4 Chloro Phenyl Ethanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional shape of a molecule and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to determine molecular properties from first principles.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting a molecule's reactive behavior. researchgate.netresearchgate.net It is a visual representation of the total electrostatic potential on the electron density surface of a molecule. The MEP map displays regions of positive and negative potential, which are color-coded (typically red for negative regions, indicating electron-rich areas prone to electrophilic attack, and blue for positive regions, indicating electron-poor areas prone to nucleophilic attack). chemrxiv.orgmdpi.com For 2-Chloro-2-(4-chloro-phenyl)-ethanol, an MEP analysis would identify the likely sites for hydrogen bonding and other non-covalent interactions, providing insights into its chemical reactivity and how it might interact with biological targets. dntb.gov.ua
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's energy profile can be constructed. This helps in understanding the feasibility of a reaction (thermodynamics) and its speed (kinetics). For this compound, theoretical calculations could be used to explore its synthesis mechanisms or potential degradation pathways, identifying the highest energy barriers (transition states) that control the reaction rates.
Enzyme-Substrate Docking Simulations for Biocatalyst Engineering
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme). nih.gov These simulations are crucial in drug design and in understanding enzymatic reactions. If this compound were to be studied as a substrate or inhibitor of an enzyme, docking simulations would predict its binding mode and affinity within the enzyme's active site. The results, often scored based on binding energy, can guide the engineering of biocatalysts for improved activity or selectivity. nih.gov
Theoretical Prediction of Spectroscopic Properties and Validation with Experimental Data
Quantum chemical methods can predict various spectroscopic properties, including vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. journalijcar.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental signals. For this compound, DFT calculations would be the typical method to predict its ¹H and ¹³C NMR spectra, as well as its vibrational modes, which could then be validated against laboratory measurements to confirm the identity and purity of the compound. researchgate.net
Advanced Synthetic Utility of 2 Chloro 2 4 Chloro Phenyl Ethanol in Organic Synthesis
Role as a Chiral Building Block in the Synthesis of Complex Pharmaceutical Intermediates
Chiral building blocks are fundamental in modern medicinal chemistry, as the biological activity of a drug is often dictated by its specific three-dimensional arrangement. Compounds like 2-Chloro-2-(4-chloro-phenyl)-ethanol and its structural analogs serve as key starting materials or intermediates, allowing for the precise installation of a chiral center that can be elaborated into a final active pharmaceutical ingredient (API). The presence of both a hydroxyl and a chloro group on adjacent carbons provides two distinct points for chemical modification, enabling sequential reactions to build molecular complexity.
While this compound itself is a notable chiral precursor, the synthesis of prominent antifungal agents such as Luliconazole and Miconazole is most frequently documented using a structurally related analog, 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) . The synthetic strategies employed for this analog, however, directly illustrate the utility of the chlorohydrin motif found in the title compound. In these syntheses, the enantiomeric purity of the chlorohydrin is paramount for producing the final drug as a single, effective enantiomer.
Luliconazole Synthesis: The antifungal agent Luliconazole requires the (S)-enantiomer of its chlorohydrin precursor. A common and efficient method to obtain the enantiomerically pure intermediate, (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol, is through the kinetic resolution of its corresponding racemic acetate (B1210297). This process often employs lipases, such as Novozym 435®, which selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-β-halohydrin with high enantiomeric excess (>99%).
Once the chiral alcohol is secured, it is activated by conversion to a mesylate. Subsequent reaction with 1-cyanomethylimidazole leads to the formation of Luliconazole. This chemoenzymatic approach highlights the efficiency of using chiral chlorohydrins as foundational elements in complex API synthesis.
Miconazole Synthesis: Similarly, the synthesis of the antifungal drug Miconazole utilizes 2-chloro-1-(2,4-dichlorophenyl)ethanol as a key intermediate. The synthesis typically involves the reduction of the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the racemic alcohol. This alcohol can then undergo a substitution reaction with imidazole (B134444) to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. The final step involves the etherification of the alcohol with a substituted benzyl (B1604629) chloride to yield Miconazole. For producing enantiomerically pure Miconazole, chemoenzymatic methods involving alcohol dehydrogenases can be employed to produce the (R)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol in a highly enantiopure form.
Table 1: Key Synthetic Steps for Antifungal Agents Using an Analogous Chlorohydrin
| Target Molecule | Key Chiral Intermediate (Analog) | Critical Reaction Step | Typical Reagents | Outcome |
|---|---|---|---|---|
| Luliconazole | (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol | Enzymatic Kinetic Resolution | Novozym 435®, Racemic Acetate | High enantiomeric excess (>99% ee) of the (S)-alcohol |
| Miconazole | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Asymmetric Bioreduction | Alcohol Dehydrogenase, Ketone Precursor | Production of the enantiopure (R)-alcohol |
The core structure of this compound is a substituted phenylethanol. This scaffold is closely related to the phenylethanolamine structure, which is a cornerstone in the design of β-adrenoceptor agonists. These agonists are a class of drugs used to treat conditions like asthma and chronic obstructive pulmonary disease (COPD).
A new series of β2-adrenoceptor agonists has been developed based on the 2-amino-2-phenylethanol (B122105) scaffold. nih.gov The synthesis of these molecules often starts from a chiral precursor that can establish the stereochemistry crucial for selective receptor binding. The general synthetic pathway involves the transformation of a phenylethanol derivative into a phenylethanolamine. A compound like this compound could theoretically serve as a starting point, where the secondary chloride is displaced by an appropriate amine to introduce the amino group, forming the core of the bioactive molecule.
Research has shown that specific substitutions on the phenyl ring are critical for the potency and selectivity of these agonists. bohrium.comnih.gov Therefore, the 4-chloro substitution present in this compound makes it a relevant building block for creating analogs of known β-adrenoceptor agonists for structure-activity relationship (SAR) studies. The (S)-enantiomer of one such synthesized agonist, bearing the 2-amino-2-phenylethanol scaffold, was identified as the active form, demonstrating a high selectivity for the β2 receptor over the β1 subtype. nih.govebi.ac.uk This underscores the importance of starting with enantiomerically pure building blocks for the synthesis of these therapeutic agents.
Applications in the Construction of Functional Organic Architectures
Currently, there is limited specific information available in peer-reviewed scientific literature detailing the direct application of this compound in the construction of functional organic architectures.
Potential for Development of Novel Functional Materials and Specialty Chemicals (based on analogous compound utility)
Based on the reactivity of analogous chlorohydrin and aryl ethanol (B145695) compounds, the potential for this compound to be used in the development of novel materials and specialty chemicals can be inferred, though specific research on this compound is not widely documented. Chlorinated phenols and their derivatives are commercially important compounds used in various industrial applications. mdpi.com The structural motif of this compound could potentially be incorporated into polymers or other materials where flame retardancy, biocidal properties, or specific thermal stability is desired. The hydroxyl group allows for its incorporation into polyester (B1180765) or polyurethane chains, while the chlorinated phenyl ring would impart specific properties to the resulting macromolecule. However, without direct research, these applications remain speculative.
Future Research Directions and Emerging Trends for 2 Chloro 2 4 Chloro Phenyl Ethanol
Development of Highly Sustainable and Atom-Economical Synthetic Methodologies
A primary focus of future research is the development of synthetic routes that are both environmentally benign and highly efficient in their use of raw materials. The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is central to this endeavor. jocpr.com
Traditional methods for the chlorination of alcohols often involve reagents like thionyl chloride or phosphorus chlorides, which can generate significant inorganic waste. rsc.org Alternative approaches using hydrochloric acid (HCl) in combination with an oxidant like hydrogen peroxide (H₂O₂) are being explored as a more sustainable option, although they can require large amounts of acid. nih.gov Future research will likely focus on catalytic methods that can utilize safer chlorine sources with high efficiency.
The concept of atom economy is crucial for evaluating the "greenness" of a synthetic pathway. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they minimize waste generation. scranton.edunih.gov For the synthesis of chlorinated alcohols, methodologies that maximize the incorporation of atoms from the starting materials into the final product are highly desirable.
| Synthetic Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic Deoxychlorination | Direct conversion of alcohols to chlorides using a catalyst and a chlorine source like HCl. nih.gov | Higher atom economy compared to stoichiometric reagents; potential for catalyst recycling. | Development of robust, non-toxic, and inexpensive catalysts (e.g., based on iron or barium). nih.gov |
| One-Pot Multi-step Syntheses | Combining multiple reaction steps (e.g., oxidation, chlorination, reduction) into a single process without isolating intermediates. acs.org | Reduces solvent usage, energy consumption, and waste generation; improves overall process efficiency. | Designing compatible catalytic systems that can function effectively under the same reaction conditions. |
| Flow Chemistry Approaches | Conducting reactions in continuous flow reactors rather than batch processes. | Enhanced safety, better control over reaction parameters, easier scalability, and potential for higher yields. | Optimization of reactor design and reaction conditions for the specific synthesis of chlorinated alcohols. |
Exploration of Advanced Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The presence of a chiral center in 2-Chloro-2-(4-chloro-phenyl)-ethanol makes its enantioselective synthesis a significant area of research, particularly for applications in pharmaceuticals and agrochemicals where a specific enantiomer may exhibit desired biological activity.
Biocatalysis: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases, have emerged as powerful catalysts for the asymmetric reduction of prochiral ketones to form chiral alcohols with high enantioselectivity. ontosight.airsc.org These enzymes operate under mild, aqueous conditions and are highly specific, making them an environmentally friendly alternative to traditional chemical catalysts. mdpi.com The mechanism typically involves the transfer of a hydride from a cofactor, such as NADPH or NADH, to the ketone substrate. ontosight.ai Future research will focus on enzyme engineering and directed evolution to develop robust KREDs with tailored substrate specificity and enhanced stability for industrial applications. rsc.orgnih.gov
Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have become prominent organocatalysts for a wide range of asymmetric transformations. dntb.gov.ua They can be employed in reactions to construct complex molecules with high stereocontrol. nih.govacs.org Research is ongoing to design new NHC scaffolds and explore their application in the synthesis of chiral alcohols and their precursors. dntb.gov.uasioc-journal.cn
Transition Metal Catalysis: Transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. diva-portal.org These catalysts can achieve high turnover numbers and excellent enantioselectivities. diva-portal.org The development of more sustainable and cost-effective catalysts using earth-abundant metals like iron is an active area of investigation. researchgate.net
| Catalytic System | Mechanism/Principle | Advantages | Future Directions |
|---|---|---|---|
| Ketoreductases (KREDs) | Enzymatic, stereospecific reduction of ketones to alcohols using a cofactor (e.g., NADPH). ontosight.ai | High enantioselectivity, mild reaction conditions, environmentally benign. mdpi.com | Protein engineering for enhanced substrate scope, stability, and cofactor regeneration. rsc.orgnih.gov |
| N-Heterocyclic Carbenes (NHCs) | Organocatalysis involving the formation of reactive intermediates (e.g., Breslow intermediate) to facilitate C-C bond formation. nih.gov | Metal-free catalysis, diverse reactivity, high stereocontrol. dntb.gov.ua | Design of novel chiral NHC scaffolds for new asymmetric reactions. sioc-journal.cn |
| Transition Metal Complexes (e.g., Ir, Rh, Ru) | Catalytic hydrogenation or transfer hydrogenation of carbonyl compounds. diva-portal.org | High efficiency (TON/TOF), broad substrate scope. | Development of catalysts based on earth-abundant metals; catalyst immobilization and recycling. |
Deeper Mechanistic Understanding of Complex Chemical and Biochemical Transformations
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations.
Chemical Transformations: The conversion of alcohols to alkyl chlorides can proceed through various mechanisms, such as Sₙ2 or Sₙi, depending on the reagents and conditions. rsc.org For instance, when using thionyl chloride, the reaction typically proceeds through the formation of a chlorosulfite intermediate. rsc.org Future research will likely employ advanced computational and spectroscopic techniques to elucidate the transition states and intermediates in catalytic chlorination reactions, providing insights that can guide the design of more effective catalysts.
Biochemical Transformations: In the context of biocatalytic reduction, understanding how an enzyme's active site controls stereoselectivity is a key research goal. nih.gov Studies combining X-ray crystallography, molecular dynamics simulations, and quantum mechanical calculations are used to investigate the substrate binding and the transition state of the hydride transfer within the enzyme's active site. nih.gov This knowledge is invaluable for rationally designing enzyme mutants with improved or inverted enantioselectivity. rsc.org
Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis and catalyst design. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, accelerating the discovery process. acs.orgresearchgate.net
Predictive Synthesis: ML models can be trained on extensive reaction databases to predict the products, yields, and optimal conditions for chemical transformations. This can significantly reduce the number of trial-and-error experiments required in the lab. acs.org For a target molecule like this compound, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes.
Catalyst Design: Machine learning is also being applied to the de novo design of catalysts. digitellinc.comcatalysis.blog By learning the relationships between a catalyst's structure and its performance (e.g., activity and selectivity), ML algorithms can suggest new catalyst candidates with potentially superior properties. researchgate.net This data-driven approach can accelerate the discovery of advanced catalysts for the synthesis of chlorinated alcohols. acs.org
Novel Strategies for Environmental Remediation and Detoxification of Chlorinated Alcohols
The persistence of chlorinated organic compounds in the environment necessitates the development of effective remediation and detoxification strategies. nih.govbohrium.com Research in this area focuses on both the degradation of these compounds into harmless substances and their removal from contaminated soil and water. mdpi.commatec-conferences.org
Bioremediation: This approach utilizes microorganisms to break down contaminants. mdpi.com For chlorinated compounds, enhanced reductive dechlorination is a key bioremediation strategy where microbes use the chlorinated molecules as electron acceptors, sequentially removing chlorine atoms. nih.govaugustmack.com Future work will involve identifying and engineering microbial consortia with enhanced degradation capabilities for a broader range of chlorinated alcohols.
In Situ Chemical Oxidation (ISCO): ISCO involves injecting strong chemical oxidants (e.g., permanganate (B83412), persulfate, Fenton's reagent) into the subsurface to destroy contaminants in place. wikipedia.orgcarusllc.comresearchgate.net This method can be effective for a wide range of organic pollutants, including chlorinated solvents. wikipedia.orgcarusllc.com Research is focused on improving the delivery and stability of oxidants in the subsurface and on developing novel activation methods to enhance their reactivity. mdpi.com
Chemical Detoxification: Chemical detoxification processes aim to break down hazardous chemicals into less toxic forms through chemical reactions, such as dechlorination. epa.gov Advanced oxidation and reduction processes are also being explored for the treatment of industrial effluents containing such compounds. vito.be
| Strategy | Description | Mechanism | Emerging Trends |
|---|---|---|---|
| Bioremediation | Use of microorganisms to degrade contaminants. numberanalytics.com | Anaerobic reductive dechlorination, where microbes sequentially replace chlorine atoms with hydrogen. nih.gov | Genetic engineering of microbes for enhanced degradation pathways; use of sustainable electron donors like polyhydroxyalkanoates (PHA). nih.gov |
| In Situ Chemical Oxidation (ISCO) | Injection of strong oxidants into contaminated soil and groundwater. wikipedia.org | Chemical breakdown of contaminants into less harmful compounds like CO₂, water, and inorganic ions. carusllc.com | Development of catalyzed persulfate and permanganate systems; combination with other technologies like zerovalent iron (ZVI). mdpi.com |
| Adsorption | Removal of contaminants by binding them to the surface of an adsorbent material. matec-conferences.org | Physical or chemical adsorption onto materials like activated carbon or biochar. | Development of low-cost, high-efficiency adsorbents from waste materials (e.g., biochar). nih.gov |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to degrade pollutants in wastewater. vito.be | Processes like Fenton's reaction (H₂O₂ + Fe²⁺) or UV/H₂O₂ to mineralize organic compounds. | Solar photocatalysis using semiconductor materials; combination of different AOPs for enhanced efficiency. |
Q & A
Q. Key Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps, while THF/ethanol mixtures stabilize intermediates during reduction .
- Temperature : Room temperature for condensation vs. 273 K for controlled reduction to avoid over-reduction .
- Purification : Thin-layer chromatography (chloroform) or recrystallization (n-hexane) improves purity .
Table 1 : Representative Yields Under Different Conditions
| Reaction Step | Solvent System | Catalyst/Reductant | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation | DMF | KCO | 84.5 | |
| Reduction | THF/ethanol | NaBH | 83.5 |
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- IR Spectroscopy :
- NMR Spectroscopy :
- H NMR : Aromatic protons (δ 7.2–7.5 ppm, doublets), CH groups adjacent to Cl (δ 3.8–4.2 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, exchangeable) .
- C NMR : Quaternary carbons near Cl (δ 110–130 ppm) and ethanol carbons (δ 60–70 ppm) .
- Mass Spectrometry (MS) :
Advanced: How do density-functional theory (DFT) methods predict electronic properties, and how do they compare with experimental data?
Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical
- Functional Selection : Becke’s 1993 functional (B3) with gradient corrections achieves <2.4 kcal/mol deviation in atomization energies vs. experiment .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and larger sets (cc-pVTZ) for energy calculations .
- Validation : Compare computed vibrational frequencies (IR) and ionization potentials with experimental spectra .
Table 2 : DFT vs. Experimental Thermodynamic Data
| Property | DFT Value | Experimental Value | Deviation | Reference |
|---|---|---|---|---|
| Atomization Energy (kcal/mol) | 298.7 | 301.1 | 2.4 | |
| Ionization Potential (eV) | 9.2 | 9.5 | 0.3 |
Advanced: How can researchers resolve contradictions in synthetic yields or byproduct formation across studies?
Methodological Answer:
- Kinetic vs. Thermodynamic Control :
- Lower temperatures (e.g., 273 K) favor kinetic products (e.g., pure alcohol), while higher temperatures may lead to elimination byproducts (e.g., alkenes) .
- Byproduct Analysis :
- Use GC-MS or HPLC to identify impurities (e.g., unreacted ketones or over-reduced species) .
- Reaction Optimization :
- Adjust stoichiometry (e.g., excess NaBH ensures complete reduction) and monitor pH to prevent side reactions .
Advanced: What strategies control stereochemistry in derivatives with chiral centers?
Methodological Answer:
- Chiral Catalysts : Use enantiopure amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to induce asymmetry during condensation .
- Stereoselective Reduction :
- Employ chiral borohydrides (e.g., CBS catalysts) to favor specific enantiomers .
- Crystallographic Validation :
- X-ray diffraction confirms absolute configuration (e.g., (R,R) diastereomers via intramolecular O-H⋯N hydrogen bonds) .
Advanced: How do intermolecular interactions influence crystal packing and stability?
Methodological Answer:
- Hydrogen Bonding : Intramolecular O-H⋯N bonds stabilize molecular conformation, while intermolecular C-H⋯π interactions (e.g., between aromatic rings) dictate crystal lattice organization .
- X-ray Crystallography :
- Analyze dihedral angles (e.g., 3.14° between phenyl rings in 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone) to predict packing efficiency .
Table 3 : Key Crystallographic Parameters
| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Reference |
|---|---|---|---|
| 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone | 3.14 | N/A | |
| Chiral aminophenol derivative | N/A | O-H⋯N: 2.82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
